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Compound of Interest

Compound Name:
4-Ethoxy-3-fluoropyridine

hydrochloride

Cat. No.: B11909918

Get Quote

Executive Summary
4-Ethoxy-3-fluoropyridine hydrochloride (CAS: 924862-33-9) is a high-value heterocyclic

intermediate primarily utilized in the synthesis of kinase inhibitors (e.g., c-MET, VEGFR) and

other bioactive small molecules. Its structural core combines the electron-withdrawing nature of

the 3-fluorine atom with the electron-donating 4-ethoxy group, creating a unique electronic

environment that modulates the basicity of the pyridine nitrogen and enhances metabolic

stability against oxidative attacks at the 3-position.

This guide provides a comprehensive analysis of its properties, synthetic accessibility, and

handling protocols for researchers in drug discovery.

Chemical Identity & Structural Analysis[1][2][3][4]
The compound consists of a pyridine ring substituted at the 3-position with a fluorine atom and

at the 4-position with an ethoxy group, stabilized as a hydrochloride salt.
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Parameter Detail

IUPAC Name 4-Ethoxy-3-fluoropyridine hydrochloride

CAS Number 924862-33-9

Molecular Formula C₇H₈FNO[1][2] · HCl

Molecular Weight 177.60 g/mol

Free Base MW 141.14 g/mol

SMILES CCOC1=C(F)C=NC=C1.Cl

Appearance White to off-white crystalline solid

Electronic Structure & Reactivity
The 3-fluoro substituent exerts a strong inductive effect (-I), pulling electron density from the

ring, which typically deactivates the pyridine nitrogen. However, the 4-ethoxy group acts as a

strong resonance donor (+M), pushing electron density back into the ring.

Net Effect on Basicity: The +M effect of the ethoxy group partially counteracts the -I effect of

the fluorine. While 3-fluoropyridine is weakly basic (pKa ~3.0), the 4-alkoxy substitution

raises the pKa, making the nitrogen moderately basic and capable of forming stable salts

(HCl).

Metabolic Stability: The fluorine atom at C3 blocks a common site of metabolic oxidation

(P450-mediated), a critical design feature for extending the half-life of drug candidates.

Physicochemical Properties[2][4][6][7][8][9]
Solid-State Properties
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Property Value / Observation Note

Melting Point Determination Required

Typical range for similar

pyridine HCl salts is 100–

150°C. Note: Hygroscopicity

may depress MP.

Hygroscopicity High

HCl salts of electron-rich

pyridines are prone to

absorbing atmospheric

moisture.

Polymorphism Unknown

No public data on specific

polymorphs; assume

amorphous content if not

recrystallized.

Solution Chemistry
Solubility:

Water: High (>50 mg/mL). The ionic nature of the hydrochloride salt ensures excellent

aqueous solubility.

DMSO: Soluble (>100 mM). Suitable for biological stock solutions.

Methanol/Ethanol: Soluble.

Dichloromethane: Low to Moderate (Salt form).

Acidity (pKa):

Predicted pKa (BH+):4.5 – 5.2

Causality: The 4-ethoxy group significantly increases electron density at the nitrogen

relative to 3-fluoropyridine, shifting the pKa closer to unsubstituted pyridine (5.2).

Partition Coefficient (LogP)
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LogP (Free Base): Predicted ~1.6

LogD (pH 7.4): ~1.6 (Predominantly neutral at physiological pH).

Implication: The ethoxy group adds lipophilicity, balancing the polarity of the pyridine

nitrogen, aiding in membrane permeability for derived drugs.

Synthetic Routes & Manufacturing[10]
The synthesis of 4-Ethoxy-3-fluoropyridine generally proceeds via nucleophilic aromatic

substitution or O-alkylation of the tautomeric pyridone.

Primary Synthetic Pathway
The most robust route involves the O-alkylation of 3-fluoro-4-hydroxypyridine (which exists in

equilibrium with 3-fluoro-4-pyridone).
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(CAS: 22282-73-1)

4-Ethoxy-3-fluoropyridine
(Free Base)

O-Alkylation
Reflux

Ethyl Iodide (EtI)
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Hydrochloride

(CAS: 924862-33-9)

Salt Formation

HCl / Dioxane

Click to download full resolution via product page

Figure 1: Synthetic workflow for the production of 4-Ethoxy-3-fluoropyridine Hydrochloride.

Protocol Validation (Self-Validating Step)
To ensure the reaction occurred at the Oxygen (O-alkylation) rather than the Nitrogen (N-

alkylation), NMR validation is required.

O-Alkylation (Desired): 4-Ethoxy group signals (quartet ~4.2 ppm, triplet ~1.4 ppm) and

retention of aromatic pyridine proton signals.
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N-Alkylation (Impurity): Shifts in the ring protons consistent with a pyridone structure; usually

distinct shielding patterns compared to the pyridine.

Handling, Safety & Stability
Safety Profile (GHS Classification)
Based on analogous fluorinated pyridine salts, the following hazards are assigned:

Signal Word:WARNING

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

Storage & Stability Protocol
Hygroscopic Alert: The HCl salt will absorb moisture, leading to "clumping" and potential

hydrolysis over extended periods.

Storage Condition: Store at 2–8°C (Refrigerated) under an inert atmosphere

(Argon/Nitrogen).

Desiccation: Keep in a tightly sealed container with desiccants (e.g., Silica gel or P₂O₅).

Analytical Characterization
For quality control (QC), the following spectral features confirm the identity of the compound.

¹H NMR Interpretation (DMSO-d₆)
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Proton Position Chemical Shift (δ) Multiplicity
Coupling
Constants (J)

H-2 (Ortho to F) ~8.4 – 8.6 ppm Doublet (d)
J ~5-7 Hz (H-F

coupling)

H-6 (Ortho to N) ~8.2 – 8.4 ppm
Doublet of Doublets

(dd)

J ~5 Hz (H-H), J ~1-2

Hz (H-F)

H-5 (Meta to N) ~7.2 – 7.4 ppm
Doublet of Doublets

(dd)
J ~5-7 Hz

OCH₂ (Ethoxy) ~4.2 ppm Quartet (q) J = 7.0 Hz

CH₃ (Ethoxy) ~1.4 ppm Triplet (t) J = 7.0 Hz

Note: The acidic proton (NH+) from the HCl salt is typically broad and may appear >10 ppm or

exchange with water in the solvent.

Mass Spectrometry (LC-MS)
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

Observed Mass:m/z142.1 [M+H]⁺ (Corresponds to the free base C₇H₈FNO).

Isotope Pattern: The presence of Chlorine (from HCl) is usually not seen in the positive ion

parent peak [M+H]+ unless the salt cluster is preserved, but the free base mass is the

primary identifier.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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